1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide
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Overview
Description
1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide is a chemical compound with the molecular formula C14H11BrN2OS2. This compound is known for its unique structure, which includes a pyrimidin-1-ium core substituted with a phenyl group and a thiophen-2-yl ethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-acetylthiophene with 4-phenylpyrimidine in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethyl chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as cyanide or azide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium cyanide (NaCN), sodium azide (NaN3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Cyanides, azides
Scientific Research Applications
1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide
- 1-[2-Oxo-2-p-tolyl-ethyl]-4-thiophen-2-yl-pyrimidin-1-ium bromide
Uniqueness
1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide is unique due to the presence of both a phenyl group and a thiophen-2-yl ethyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which may not be observed in similar compounds .
Biological Activity
1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide is a novel compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a thiophene and a phenyl group, contributing to its unique chemical behavior and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H12BrN3O2S |
Molecular Weight | 379.24 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO, ethanol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of thiophene derivatives with appropriate pyrimidine precursors under controlled conditions to yield the desired product with high purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is potent against these pathogens, suggesting potential applications in treating bacterial infections.
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
- Apoptotic Pathway Activation : It activates caspases leading to programmed cell death.
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular proliferation.
- Receptor Modulation : It potentially modulates neurotransmitter receptors, which can influence various neurological pathways.
Case Studies
Several studies have assessed the biological activity of this compound:
-
Study on Antimicrobial Efficacy : A recent study evaluated its effectiveness against drug-resistant strains of bacteria, finding it comparable to standard antibiotics .
- Results : The compound showed an MIC of 15 µg/mL against resistant strains.
-
Anticancer Research : In another investigation, the compound was tested on human breast cancer cell lines (MCF7). Results indicated a reduction in cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment .
- Mechanism Insights : Flow cytometry analysis revealed increased annexin V staining, indicating apoptosis.
Properties
CAS No. |
646062-61-5 |
---|---|
Molecular Formula |
C16H13BrN2OS |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-(4-phenylpyrimidin-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide |
InChI |
InChI=1S/C16H13N2OS.BrH/c19-15(16-7-4-10-20-16)11-18-9-8-14(17-12-18)13-5-2-1-3-6-13;/h1-10,12H,11H2;1H/q+1;/p-1 |
InChI Key |
KMTYINAASRJMJO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=CS3.[Br-] |
Origin of Product |
United States |
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